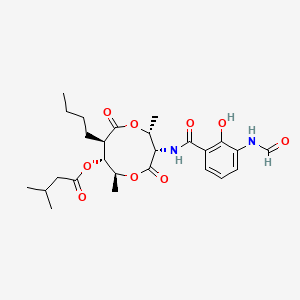
1-Arachidonoyl-d8-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Arachidonoyl-d8-rac-glycerol is a deuterated form of 1-arachidonoyl glycerol, which is a glycerolipid. This compound is often used as an internal standard for the quantification of 1-arachidonoyl glycerol in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . It is a weak agonist of the cannabinoid receptor type 1 (CB1) and has potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Arachidonoyl-d8-rac-glycerol can be synthesized by esterification of deuterated arachidonic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Arachidonoyl-d8-rac-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized lipid species.
Hydrolysis: It can be hydrolyzed to produce deuterated arachidonic acid and glycerol.
Isomerization: It can undergo isomerization to form different isomers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Isomerization: Isomerization can occur under thermal or catalytic conditions.
Major Products:
Oxidation: Oxidized lipid species.
Hydrolysis: Deuterated arachidonic acid and glycerol.
Isomerization: Different isomers of this compound
Scientific Research Applications
1-Arachidonoyl-d8-rac-glycerol is widely used in scientific research, including:
Chemistry: As an internal standard for the quantification of 1-arachidonoyl glycerol in analytical techniques.
Biology: Studying the role of glycerolipids in cellular processes and signaling pathways.
Medicine: Investigating the pharmacological effects of cannabinoid receptor agonists.
Industry: Used in the development of lipid-based pharmaceuticals and nutraceuticals.
Mechanism of Action
1-Arachidonoyl-d8-rac-glycerol exerts its effects by acting as a weak agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor and modulates its activity, leading to various pharmacological effects. The compound also interacts with other molecular targets and pathways involved in lipid signaling and metabolism .
Comparison with Similar Compounds
2-Arachidonoylglycerol: Another glycerolipid that is a more potent agonist of the CB1 receptor.
Anandamide: An endocannabinoid that also acts on the CB1 receptor but has different pharmacological properties.
Uniqueness: 1-Arachidonoyl-d8-rac-glycerol is unique due to its deuterated form, which makes it a valuable internal standard for analytical techniques. Its stability and reduced isomerization compared to 2-arachidonoylglycerol make it a preferred choice in certain research applications .
Properties
IUPAC Name |
2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-FBFLGLDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OCC(CO)O)/[2H])/[2H])/[2H])/CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)

![alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride](/img/structure/B8058558.png)
![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B8058559.png)



![10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8058595.png)
![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)

![(1S,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-6-hydroxy-7,7,7-tritritio-6-(tritritiomethyl)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B8058610.png)
